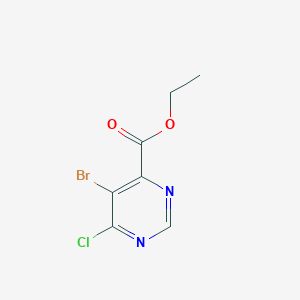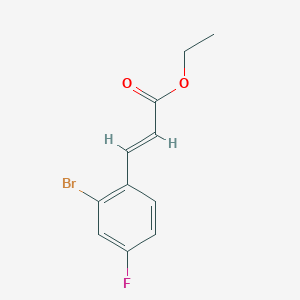
ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate
Übersicht
Beschreibung
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate, also known as 2E-3-bromo-4-fluorophenylprop-2-enoate, is an organic compound with a molecular formula of C9H8BrFO2. It is a colorless liquid with a boiling point of 206°C and a melting point of -44°C. This compound has a wide range of applications in scientific research, ranging from drug synthesis to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Crystal Packing and Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound structurally similar to ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate, demonstrates unique crystal packing interactions. This compound exhibits N⋯π and O⋯π interactions and hydrogen bonding in its crystal structure, contributing to its stability and properties (Zhang, Wu, & Zhang, 2011).
Non-Hydrogen Bonding Interactions
In a study on similar compounds, a rare C⋯π interaction of non-hydrogen bond type was observed in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate. This finding highlights the significance of non-traditional bonding interactions in these molecules (Zhang, Tong, Wu, & Zhang, 2012).
Spectrometric Identification and Structural Analysis
Research on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, another analogous compound, involved detailed spectrometric identification. Techniques like IR, UV, and NMR spectroscopy were used for characterizing the compound, providing insights into its structural features (Johnson et al., 2006).
Application in Organic Synthesis
The study of mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, similar to the compound , led to the synthesis of 3-fluorofuran-2(5H)-ones. This research demonstrates the potential application of these compounds in organic synthesis, particularly in the formation of fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Coenzyme NADH Model Reactions
A study involving a coenzyme NADH model and ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, which is structurally related, showed reactions leading to different products through distinct mechanisms. This research could have implications for understanding biochemical processes involving similar compounds (Fang, Liu, Wang, & Ke, 2006).
Electrochemical Reduction Studies
In the field of electrochemistry, research on ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate revealed insights into the electrochemical reduction processes at carbon cathodes, suggesting potential applications in electrochemical syntheses (Esteves et al., 2003).
Eigenschaften
IUPAC Name |
ethyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUPSFNKVDBKSI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)
![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)
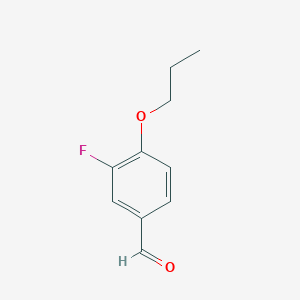
![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)
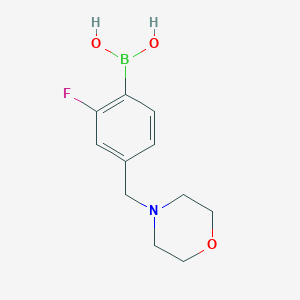


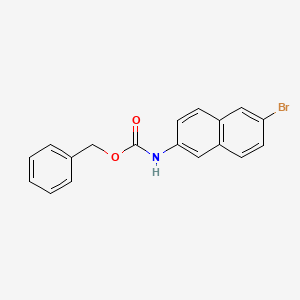


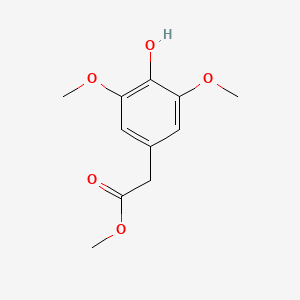
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)
